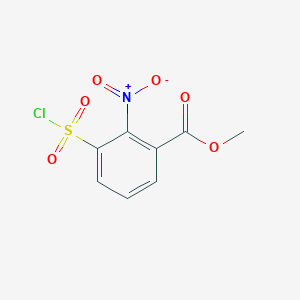

Methyl 3-chlorosulfonyl-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-chlorosulfonyl-2-nitrobenzoate” is a chemical compound with the IUPAC name “methyl 3- (chlorosulfonyl)-2-nitrobenzoate”. It has a molecular weight of 279.66 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H6ClNO6S/c1-16-8 (11)5-3-2-4-6 (17 (9,14)15)7 (5)10 (12)13/h2-4H,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the searched resources, similar compounds like “Methyl 3-nitrobenzoate” are used in the preparation of substituted nitrostyrene benzoic acids, via reaction with aromatic aldehydes in the presence of DBU in DMSO .Physical and Chemical Properties Analysis

“this compound” is a solid compound .Scientific Research Applications

Chemical Reactions and Mechanisms : Research by Y. Otsuji et al. (1971) explored the preparation and reactions of benzoylnitrile oxide from Dimethylphenacylsulfonium Bromide, demonstrating the versatility of similar compounds in chemical synthesis (Y. Otsuji, Yasuhiro Tsujii, A. Yoshida, & E. Imoto, 1971).

Solubility Studies : Erin Hart et al. (2017) used spectroscopic methods to measure the solubility of 2-methyl-3-nitrobenzoic acid in various solvents, which is crucial for understanding the physical and chemical properties of these compounds (Erin Hart, Ashley M. Ramirez, Sarah Cheeran, M. Barrera, Melissa Y. Horton, Anisha Wadawadigi, W. Acree, & M. Abraham, 2017).

Pharmacological Applications : Research on compounds like Methyl 2-(thiazol-2-ylcarbamoyl)acetate, which shares structural similarities with Methyl 3-chlorosulfonyl-2-nitrobenzoate, shows their potential in pharmacological applications such as developing antihypertensive agents (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008).

Material Science : In material science, compounds like 3-methyl-4-nitrobenzoic acid have been used in the synthesis of lanthanide-carboxylate polymeric complexes, demonstrating their utility in the field of coordination chemistry (Jumei Tian, Bo Li, Xiaoying Zhang, Xiaolei Li, Xiaoliang Li, & Jingping Zhang, 2013).

Safety and Hazards

“Methyl 3-chlorosulfonyl-2-nitrobenzoate” is a hazardous compound. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-3-2-4-6(17(9,14)15)7(5)10(12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVTWBKSUGBJRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2960052.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2960053.png)

amine hydrobromide](/img/no-structure.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)

![2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2960067.png)

![N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide](/img/structure/B2960070.png)

![3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea](/img/structure/B2960071.png)